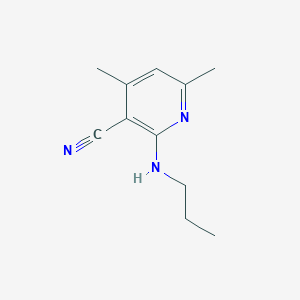![molecular formula C18H25N3O4S B276161 methyl 2-{[(4-acetyl-1,4-diazepan-1-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276161.png)
methyl 2-{[(4-acetyl-1,4-diazepan-1-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[(4-acetyl-1,4-diazepan-1-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. The compound is a cyclopentathiophene derivative that has been synthesized using various methods. The purpose of
Aplicaciones Científicas De Investigación
Methyl 2-{[(4-acetyl-1,4-diazepan-1-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been found to have potential applications in medical research. One of the most significant applications is in the field of cancer research. The compound has been shown to have anti-cancer properties, and it has been tested against various cancer cell lines. The results of these studies have shown that the compound can inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new anti-cancer drugs.
Mecanismo De Acción
The mechanism of action of Methyl 2-{[(4-acetyl-1,4-diazepan-1-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. The compound may also induce apoptosis, which is a process of programmed cell death that occurs in response to cellular damage or stress.
Biochemical and Physiological Effects:
Methyl 2-{[(4-acetyl-1,4-diazepan-1-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been shown to have various biochemical and physiological effects. The compound has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis in cancer cells. Additionally, the compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methyl 2-{[(4-acetyl-1,4-diazepan-1-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate in lab experiments is its potential as a new anti-cancer drug. The compound has shown promising results in inhibiting the growth and proliferation of cancer cells, making it a potential candidate for further development. However, one of the limitations of using this compound is its limited availability. The synthesis of the compound is complex and time-consuming, making it difficult to obtain large quantities of the compound for lab experiments.
Direcciones Futuras
There are several future directions for the research and development of Methyl 2-{[(4-acetyl-1,4-diazepan-1-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. One of the most important directions is the further investigation of the compound's anti-cancer properties. The compound has shown promising results in inhibiting the growth and proliferation of cancer cells, and further research is needed to determine its efficacy in animal models and clinical trials. Additionally, the compound's anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases. Further research is needed to determine the full extent of the compound's therapeutic potential in this area. Finally, the synthesis of the compound needs to be optimized to improve its availability for lab experiments and potential clinical use.
Conclusion:
Methyl 2-{[(4-acetyl-1,4-diazepan-1-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a chemical compound that has potential applications in medical research. The compound has been found to have anti-cancer properties and anti-inflammatory properties, making it a potential candidate for the development of new drugs. The synthesis of the compound is complex and time-consuming, but further research is needed to optimize the synthesis process and determine the full extent of the compound's therapeutic potential.
Métodos De Síntesis
The synthesis of Methyl 2-{[(4-acetyl-1,4-diazepan-1-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been achieved using various methods. One of the most common methods involves the reaction of 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid with acetic anhydride to form the corresponding acyl chloride. The acyl chloride is then reacted with 4-acetyl-1,4-diazepan-1-amine to form the desired compound. Other methods involve the use of different reagents and catalysts, but the overall process involves the formation of the cyclopentathiophene ring system and the attachment of the diazepan-1-yl acetyl group to the carboxylic acid moiety.
Propiedades
Fórmula molecular |
C18H25N3O4S |
|---|---|
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
methyl 2-[[2-(4-acetyl-1,4-diazepan-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H25N3O4S/c1-12(22)21-8-4-7-20(9-10-21)11-15(23)19-17-16(18(24)25-2)13-5-3-6-14(13)26-17/h3-11H2,1-2H3,(H,19,23) |
Clave InChI |
RSKLQUYMQDPZGK-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCN(CC1)CC(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC |
SMILES canónico |
CC(=O)N1CCCN(CC1)CC(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



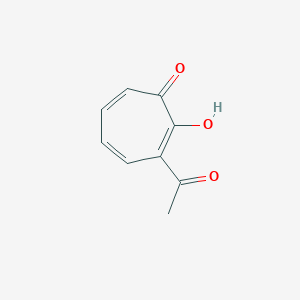
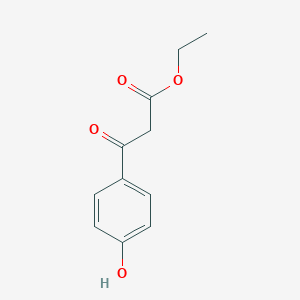
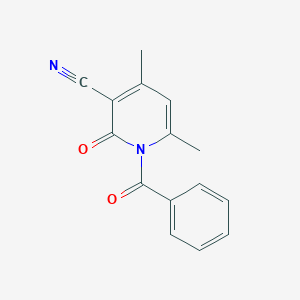
![5-Chloro-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B276085.png)
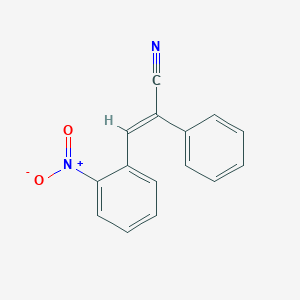
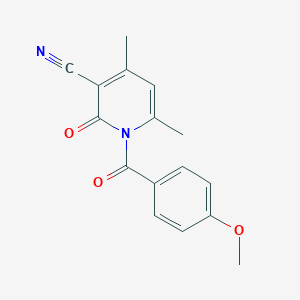
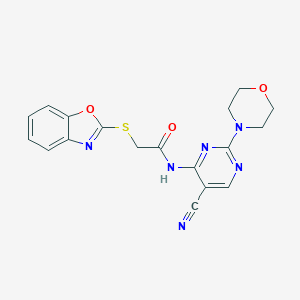
![3,3'-Bis[4-bromo-2-(hydroxymethyl)-5-methylthiophene]](/img/structure/B276090.png)
![2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B276093.png)
![N-[4-(4-Methoxyphenyl)-2-thiazolyl]-2-(1-piperidinyl)acetamide](/img/structure/B276098.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide](/img/structure/B276101.png)
![2-[2-(4-fluorophenyl)-2-oxoethyl]-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-3(4H)-one](/img/structure/B276102.png)
![2-(3-oxo-3,4-dihydro-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-2-yl)acetamide](/img/structure/B276103.png)
